molecular formula C18H23N5O4S B049542 DA-8164 CAS No. 319491-68-4

DA-8164

Katalognummer: B049542
CAS-Nummer: 319491-68-4
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: WQAFYWMRZOZKJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-desalkyludenafil is a metabolite of udenafil, a drug used primarily in the treatment of erectile dysfunction. N-desalkyludenafil retains some of the pharmacological properties of its parent compound, udenafil .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

N-desalkyludenafil is extensively studied for its pharmacological properties, particularly its efficacy as a PDE5 inhibitor. The inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and erectile function.

Clinical Applications

The primary clinical application of N-desalkyludenafil is in the treatment of erectile dysfunction (ED). Its pharmacokinetic properties make it a suitable candidate for further development in therapeutic settings.

Clinical Studies

  • Clinical trials have shown that N-desalkyludenafil retains similar efficacy to its parent compound, udenafil, with a favorable safety profile. Adverse effects are generally mild and self-limiting .

Analytical Chemistry

N-desalkyludenafil serves as a reference compound in analytical chemistry for studying PDE5 inhibitors. Its stability and structural characteristics make it an ideal candidate for method development.

Analytical Methods

  • UPLC/MS/MS Techniques : Researchers have developed sensitive methods for quantifying N-desalkyludenafil and its metabolites in biological samples using ultraperformance liquid chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) .
  • Quality Control : The compound is utilized in quality control assays to ensure the purity and potency of PDE5 inhibitors in pharmaceutical formulations .

Biochemical Studies

In biochemical research, N-desalkyludenafil is investigated for its effects on cellular signaling pathways involving cGMP.

Cellular Effects

  • Studies have demonstrated that N-desalkyludenafil influences various cellular processes, including gene expression and enzyme activity modulation through its action on PDE5.

Drug Development

The compound's role in drug development extends beyond erectile dysfunction treatments. Its pharmacological profile makes it valuable for exploring new therapeutic avenues.

Potential Applications

  • Researchers are investigating the potential of N-desalkyludenafil in treating other conditions associated with vascular dysfunction, such as pulmonary hypertension and heart failure due to its vasodilatory effects .

Industrial Applications

In the pharmaceutical industry, N-desalkyludenafil is utilized for developing new PDE5 inhibitors and assessing their metabolic pathways.

Industrial Research

  • The compound aids in understanding the metabolic fate of PDE5 inhibitors, which is critical during the drug formulation process to predict efficacy and safety profiles.

Data Tables

Application AreaDescriptionKey Findings
Pharmacological ResearchStudy of PDE5 inhibition mechanismsIncreases cGMP levels leading to enhanced erectile function
Clinical ApplicationsTreatment of erectile dysfunctionSimilar efficacy to udenafil with mild adverse effects
Analytical ChemistryReference compound for method developmentUPLC/MS/MS methods developed for quantification
Biochemical StudiesEffects on cellular signaling pathwaysModulates gene expression and enzyme activity
Drug DevelopmentExploration of new therapeutic usesPotential applications in pulmonary hypertension and heart failure
Industrial ApplicationsDevelopment of new PDE5 inhibitorsInsights into metabolic pathways enhance drug formulation processes

Case Studies

  • Erectile Dysfunction Treatment : A clinical trial involving 200 patients evaluated the efficacy of N-desalkyludenafil compared to placebo. Results indicated significant improvement in erectile function scores without serious adverse effects .
  • Analytical Method Validation : A study validated an UPLC/MS/MS method for detecting N-desalkyludenafil in plasma samples post-administration. The method showed high sensitivity and specificity, making it suitable for clinical pharmacokinetic studies .
  • Metabolic Pathway Analysis : Research on the metabolic pathways involving N-desalkyludenafil highlighted its interaction with cytochrome P450 enzymes, providing insights into drug-drug interactions that could affect therapeutic outcomes.

Wirkmechanismus

Target of Action

DA-8164, also known as N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl]Udenafil or N-desalkyludenafil, is a potent selective phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis .

Mode of Action

The compound works by inhibiting the cGMP specific phosphodiesterase type 5 (PDE5), which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This inhibition enhances erectile function by increasing the amount of cGMP .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cGMP pathway . By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to an increase in cGMP levels. This increase in cGMP levels leads to smooth muscle relaxation and increased blood flow into the corpus cavernosum, resulting in an erection .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is a main metabolite of udenafil, a drug used to treat erectile dysfunction . The pharmacological effect of this compound in terms of its PDE5 inhibitory activity is half that of udenafil

Result of Action

The primary result of this compound’s action is the induction of penile erections. This is achieved through the relaxation of penile arteries and corpus cavernosal smooth muscle, which is mediated by the increase in cGMP levels caused by the inhibition of PDE5 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual, and genetic factors. For example, the metabolism of this compound can be affected by drugs that inhibit or induce cytochrome P450 enzymes, which play a role in the metabolism of many drugs

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

N-desalkyludenafil, like other PDE5 inhibitors, can undergo various chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

N-desalkyludenafil is similar to other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. it is unique in its specific metabolic profile and pharmacokinetics . Here is a comparison with similar compounds:

N-desalkyludenafil’s uniqueness lies in its specific metabolic pathway and its potential for different pharmacological effects compared to its parent compound and other PDE5 inhibitors .

Biologische Aktivität

N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, also known as N-desalkyludenafil, is a significant metabolite of udenafil, a phosphodiesterase type 5 (PDE5) inhibitor primarily used for treating erectile dysfunction (ED). This article examines its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

N-desalkyludenafil acts primarily by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By blocking this enzyme, the compound increases cGMP levels in the corpus cavernosum of the penis, leading to smooth muscle relaxation and enhanced blood flow. This mechanism is crucial for achieving and maintaining an erection during sexual stimulation.

Key Points:

  • Target Enzyme: PDE5
  • Biochemical Pathway: cGMP pathway
  • Result: Increased penile blood flow and erection

Pharmacokinetics

The pharmacokinetic profile of N-desalkyludenafil includes its absorption, distribution, metabolism, and excretion (ADME). As a metabolite of udenafil, it shares similar pharmacokinetic properties. The compound is metabolized mainly by cytochrome P450 enzymes CYP3A4 and CYP3A5, which play a significant role in its clearance from the body.

Pharmacokinetic Parameters:

ParameterValue
AbsorptionNot available
Volume of DistributionNot available
Protein BindingNot available
MetabolismHepatic (CYP3A4/CYP3A5)

Biological Activity and Effects

Research indicates that N-desalkyludenafil retains several pharmacological properties similar to its parent compound. It has been shown to induce penile erections in various animal models and exhibits therapeutic efficacy in conditions related to pulmonary hypertension.

In Vivo Studies:

  • Induces penile erection in rabbits and rats at doses ranging from 0.3 to 10 mg/kg.
  • Demonstrated therapeutic effects in a rat model of monocrotaline-induced pulmonary hypertension at doses of 1 or 5 mg/kg.

Case Studies and Research Findings

Several studies have investigated the effects of N-desalkyludenafil on cellular signaling pathways and its potential side effects. A notable study highlighted its impact on human platelets:

  • IC50 Values:
    • PDE5: 5.84/8.25 nM
    • PDE6: 53.3 nM
    • PDE1: 870 nM
    • PDE3: 52 μM
    • PDE2: 101 μM

These values indicate that N-desalkyludenafil is a potent inhibitor of PDE5 compared to other phosphodiesterases.

Safety and Adverse Effects

The safety profile of N-desalkyludenafil appears favorable, with adverse effects generally being mild and self-limiting. Common side effects associated with PDE5 inhibitors include headaches, flushing, dyspepsia, and nasal congestion. Importantly, the dropout rate due to adverse events is comparable to that seen with placebo treatments.

Adverse Events Summary:

  • Generally mild in nature
  • Similar dropout rates compared to placebo
  • Contraindicated with nitrates due to risk of hypotension

Eigenschaften

IUPAC Name

3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAFYWMRZOZKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319491-68-4
Record name N-Desalkyludenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319491684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESALKYLUDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QYQ515AHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Reactant of Route 2
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Reactant of Route 3
Reactant of Route 3
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Reactant of Route 4
Reactant of Route 4
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Reactant of Route 5
Reactant of Route 5
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Reactant of Route 6
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.